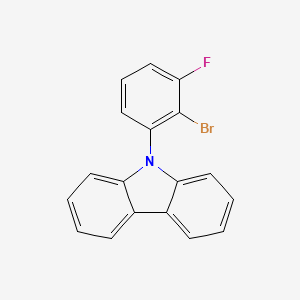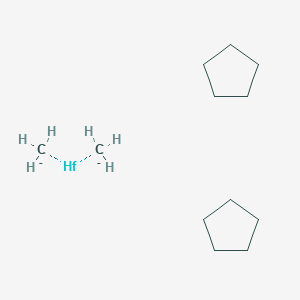
Carbanide;cyclopentane;hafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;hafnium is a compound that combines the properties of carbanides, cyclopentane, and hafnium. Carbanides are known for their high reactivity and ability to form strong bonds with metals. Cyclopentane is a cycloalkane with a five-membered ring structure, which imparts unique conformational properties. Hafnium is a transition metal known for its high melting point and resistance to corrosion. The combination of these components results in a compound with unique chemical and physical properties that are of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;hafnium typically involves the reaction of hafnium compounds with cyclopentane and carbanide precursors. One common method is the carbidization of hafnium in an argon atmosphere containing a mixture of propane and butane. This process results in the formation of hafnium carbide while maintaining the geometry of the original hafnium structure . Another method involves the reaction of hafnium oxide with carbon tetrachloride at high temperatures to produce hafnium chloride, which can then be further reacted with cyclopentane and carbanide precursors .
Industrial Production Methods: Industrial production of this compound often involves high-temperature processes such as hot pressing, hot isostatic pressing, and spark plasma sintering. These methods are used to produce dense bulk materials with high purity and controlled microstructure . The choice of production method depends on the desired properties of the final product and the specific application requirements.
Chemical Reactions Analysis
Types of Reactions: Carbanide;cyclopentane;hafnium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form hafnium tetrahalides, which are useful intermediates in further chemical transformations . Additionally, the compound can participate in carbene insertion reactions, where carbenes insert into C-H, Si-H, N-H, O-H, and S-H bonds to form functionalized products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine, iodine), diazo compounds, and transition metal catalysts. Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields .
Major Products: The major products formed from the reactions of this compound include hafnium tetrahalides, functionalized cyclopentane derivatives, and various carbene insertion products. These products have applications in materials science, catalysis, and organic synthesis .
Scientific Research Applications
Carbanide;cyclopentane;hafnium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of advanced materials, including high-temperature ceramics and coatings . In biology and medicine, the compound’s unique properties are being explored for potential use in drug delivery systems and biomedical implants . In industry, this compound is used in the production of high-performance materials for aerospace, electronics, and energy applications .
Mechanism of Action
The mechanism of action of carbanide;cyclopentane;hafnium involves its ability to form strong bonds with other elements and compounds. The hafnium component provides high thermal stability and resistance to corrosion, while the carbanide and cyclopentane components contribute to the compound’s reactivity and conformational flexibility. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
Carbanide;cyclopentane;hafnium can be compared with other similar compounds, such as zirconium-based carbanides and cyclopentane derivatives. While zirconium compounds share many properties with hafnium compounds due to their similar ionic radii, hafnium compounds generally exhibit higher thermal stability and resistance to corrosion . Other cyclopentane derivatives may have different reactivity and conformational properties, depending on the specific substituents and functional groups present .
List of Similar Compounds:- Zirconium carbanide
- Cyclopentane derivatives (e.g., cyclopentadiene, cyclopentanol)
- Hafnium tetrahalides (e.g., hafnium tetrachloride, hafnium tetraiodide)
Properties
Molecular Formula |
C12H26Hf-2 |
|---|---|
Molecular Weight |
348.82 g/mol |
IUPAC Name |
carbanide;cyclopentane;hafnium |
InChI |
InChI=1S/2C5H10.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1; |
InChI Key |
ISTQFGAFPNIVTC-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


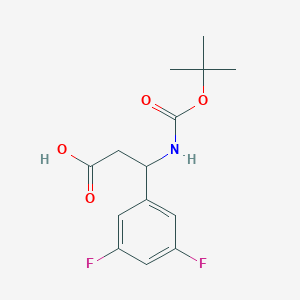
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
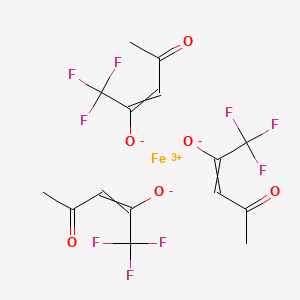
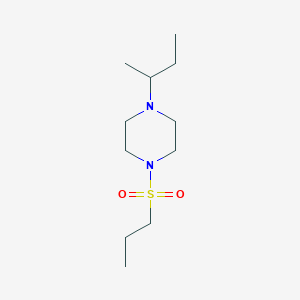
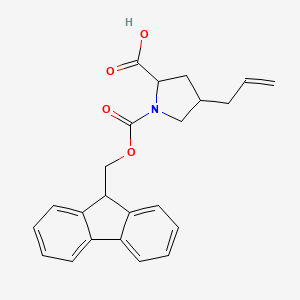
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
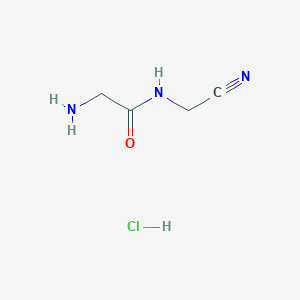

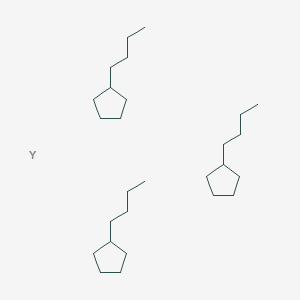
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
